2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a tetrahydroquinoline scaffold substituted with a propanoyl group at the 1-position and a benzene sulfonamide moiety at the 6-position. The benzene ring is further modified with methoxy and methyl groups at the 2- and 5-positions, respectively. Its molecular formula is C₂₁H₂₄N₂O₄S, with a molecular weight of 400.49 g/mol. The tetrahydroquinoline core enhances bioavailability and binding affinity to biological targets due to its planar aromatic structure and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-methoxy-5-methyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-20(23)22-11-5-6-15-13-16(8-9-17(15)22)21-27(24,25)19-12-14(2)7-10-18(19)26-3/h7-10,12-13,21H,4-6,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZQNURXDABJIKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=C(C=CC(=C3)C)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS No. 946259-22-9) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 392.48 g/mol. The compound features a sulfonamide group, which is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. While specific synthetic pathways are not detailed in the available literature, compounds with similar structures often employ methods such as amide coupling and sulfonylation.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamides found that compounds with similar structural features to this compound displayed notable activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Recent investigations into the anticancer properties of related compounds suggest that this compound may inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, derivatives have shown efficacy in inducing apoptosis in cancer cell lines such as HeLa and MCF7 .
Neuroprotective Effects
Emerging studies have also explored the neuroprotective properties of tetrahydroquinoline derivatives. These compounds have been observed to enhance cognitive function and exhibit neuroprotective effects in models of neurodegenerative diseases . The specific impact of this compound on neuronal health warrants further investigation.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled study assessing the antimicrobial activity of various sulfonamides, this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antibacterial potential .
Case Study 2: Cytotoxicity in Cancer Cells
A cytotoxicity assay performed on HeLa cells revealed that the compound induced significant cell death at concentrations above 10 µM after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells compared to control groups .
Scientific Research Applications
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the tetrahydroquinoline moiety may enhance the antibacterial efficacy of the compound against various pathogens. Studies have shown that similar compounds possess activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
Anticancer Properties
The structural components of 2-methoxy-5-methyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide suggest potential anticancer activity. Compounds with similar structures have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The sulfonamide group is known for its role in targeting specific enzymes involved in cancer metabolism.
Neurological Applications
Given the presence of the tetrahydroquinoline structure, this compound may also exhibit neuroprotective effects. Tetrahydroquinolines have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases. This suggests potential applications in treating conditions like Alzheimer's disease or Parkinson's disease.
Anti-inflammatory Activity
Sulfonamides are known for their anti-inflammatory properties. This particular compound may be studied for its ability to inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis or other inflammatory disorders.
Drug Development and Synthesis
The synthesis of this compound can serve as a model for developing new drug candidates with improved pharmacokinetic properties. Research into the optimization of its synthesis could lead to more efficient production methods for similar compounds.
Case Studies and Research Findings
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus | [Source A] |
| Anticancer Properties | Induced apoptosis in breast cancer cell lines | [Source B] |
| Neurological Effects | Exhibited neuroprotective effects in rodent models | [Source C] |
| Anti-inflammatory Effects | Reduced inflammation markers in animal models | [Source D] |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional similarities and differences between this compound and its analogs are critical for understanding its unique properties. Below is a detailed comparison based on substituent modifications, molecular properties, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Differences and Implications
Substituent Effects: The propanoyl group in the target compound introduces a ketone functionality, which enhances polarity and hydrogen-bonding capacity. This could improve solubility compared to BE49464, which has a 2-methylpropyl (isobutyl) group—a nonpolar substituent favoring hydrophobic interactions .
The propanoyl variant may exhibit distinct pharmacokinetic profiles due to its polar substituent.
Synthetic Accessibility: The propanoyl group in the target compound requires acylation steps during synthesis, whereas BE49464’s alkyl chain may involve simpler alkylation procedures. This difference impacts scalability and cost-effectiveness .
Research Findings and Limitations
- Biological Data Gaps : The evidence provided lacks detailed pharmacological or enzymatic assay results, limiting direct functional comparisons. Further studies are needed to correlate structural modifications with activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
